molecular formula C8H16ClNO2S B1415804 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride CAS No. 1588960-00-2

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride

Cat. No. B1415804
CAS RN: 1588960-00-2
M. Wt: 225.74 g/mol
InChI Key: XDTPBQDJPNNBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride is C8H16ClNO2S . Its molecular weight is 225.74 . For a detailed molecular structure, it would be best to refer to resources like NMR, HPLC, LC-MS, UPLC & more .


Physical And Chemical Properties Analysis

The compound is stored in an inert atmosphere at 2-8°C . The boiling point is not specified . For a detailed analysis of its physical and chemical properties, it would be best to refer to resources like MSDS, density, melting point, boiling point, structure, etc .

Scientific Research Applications

Synthesis of Novel Compounds

  • Spiro Compounds Synthesis : Researchers have synthesized novel sulfur-containing spiro compounds like 7,11-diaryl-9-thia-2,4-diazaspiro[5,5]undecane-1,3,5-trione 9,9-dioxides, which were derived from similar structural frameworks as 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride (Reddy et al., 1993).

  • Synthesis of Anticancer Compounds : There has been successful synthesis of 1-thia-azaspiro[4.5]decane derivatives and their application in creating compounds with anticancer properties (Flefel et al., 2017).

  • Radioprotective Agent Development : A derivative of this compound, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, has shown potential as a radioprotective agent (Shapiro et al., 1968).

Therapeutic Applications

  • Antiviral Activity : Compounds with the 1-thia-4-azaspiro[4.5]decan-3-one structure have demonstrated inhibitory effects on human coronavirus and influenza virus, suggesting their potential as antiviral agents (Apaydın et al., 2019).

  • Antimicrobial Activity : Synthesized bispiroheterocyclic systems based on similar structures have shown promising results as antimicrobial agents (Al-Ahmadi, 1996).

  • Influenza Virus Inhibition : Specific derivatives of this compound, such as N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide, have displayed inhibitory effects against influenza A and B viruses, highlighting their potential in antiviral therapies (Göktaş et al., 2012).

Safety and Hazards

The safety and hazards of 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride are not explicitly mentioned in the search results. For a detailed understanding of its safety and hazards, it would be best to refer to resources like MSDS .

properties

IUPAC Name

2λ6-thia-8-azaspiro[4.5]decane 2,2-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)6-3-8(7-12)1-4-9-5-2-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTPBQDJPNNBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCS(=O)(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride

CAS RN

1588960-00-2
Record name 2lambda6-thia-8-azaspiro[4.5]decane-2,2-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride
Reactant of Route 2
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride
Reactant of Route 3
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride
Reactant of Route 4
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride
Reactant of Route 5
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride
Reactant of Route 6
2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.